molecular formula C23H37ClO2 B14666842 4-(Hexadecyloxy)benzoyl chloride CAS No. 41696-88-2

4-(Hexadecyloxy)benzoyl chloride

Cat. No.: B14666842
CAS No.: 41696-88-2
M. Wt: 381.0 g/mol
InChI Key: NTFAGGOKDZTKAM-UHFFFAOYSA-N
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Description

4-(Hexadecyloxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a hexadecyloxy group and a benzoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecyloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with hexadecanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Hydroxybenzoyl chloride+Hexadecanol4-(Hexadecyloxy)benzoyl chloride+HCl\text{4-Hydroxybenzoyl chloride} + \text{Hexadecanol} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxybenzoyl chloride+Hexadecanol→4-(Hexadecyloxy)benzoyl chloride+HCl

The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecyloxy)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form 4-(Hexadecyloxy)benzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine.

    Hydrolysis: Water or aqueous solutions.

    Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    4-(Hexadecyloxy)benzoic acid: Formed from hydrolysis.

    Ketones: Formed from Friedel-Crafts acylation.

Scientific Research Applications

4-(Hexadecyloxy)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of liquid crystals and other advanced materials.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Biology: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(Hexadecyloxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, leading to the formation of amides and esters. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to attack by nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler analogue without the hexadecyloxy group.

    4-Methoxybenzoyl Chloride: Contains a methoxy group instead of a hexadecyloxy group.

    4-(Octadecyloxy)benzoyl Chloride: Similar structure but with an octadecyloxy group.

Uniqueness

4-(Hexadecyloxy)benzoyl chloride is unique due to the presence of the long hexadecyloxy chain, which imparts different physical and chemical properties compared to its simpler analogues. This long alkyl chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

41696-88-2

Molecular Formula

C23H37ClO2

Molecular Weight

381.0 g/mol

IUPAC Name

4-hexadecoxybenzoyl chloride

InChI

InChI=1S/C23H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3

InChI Key

NTFAGGOKDZTKAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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